5-Butyl-7-methyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-7-methyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound belonging to the class of diazatricyclodecanes. This compound is characterized by its unique tricyclic structure, which includes a diazatricyclo core with various alkyl and aryl substituents. The presence of both nitrogen atoms and a ketone group within the tricyclic framework contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-7-methyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves a multi-step process:
Formation of the Diazatricyclo Core: The initial step involves the construction of the diazatricyclo core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic or basic conditions.
Introduction of Substituents: The butyl, methyl, and methylphenyl substituents are introduced through alkylation and arylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, along with alkyl halides or aryl halides as electrophiles.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired tricyclic structure. This step may require the use of specific catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes described above. Large-scale production typically focuses on maximizing yield and minimizing costs through the use of efficient catalysts, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl and aryl substituents. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The nitrogen atoms in the diazatricyclo core can participate in nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones from alkyl groups.
Reduction: Formation of alcohols from the ketone group.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-Butyl-7-methyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Butyl-7-methyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This binding can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The compound may influence pathways related to cell growth, apoptosis, and metabolism. Its effects on these pathways are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Butyl-7-methyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but lacks the methyl group on the phenyl ring.
5-Butyl-7-methyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with the methyl group on the para position of the phenyl ring.
5-Butyl-7-methyl-2-(3-chlorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
5-Butyl-7-methyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to the specific positioning of the methyl group on the phenyl ring. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H28N2O |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-butyl-7-methyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H28N2O/c1-4-5-9-20-13-21-11-19(3,18(20)23)12-22(14-20)17(21)16-8-6-7-15(2)10-16/h6-8,10,17H,4-5,9,11-14H2,1-3H3 |
InChI Key |
CQZWKSGLHNUDFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.